3-Ethyl-2-methylpentan-3-amine
Description
Significance of Branched Amines in Organic Synthesis and Chemical Research
Branched amines, particularly those with a tertiary carbon center adjacent to the nitrogen atom (α-tertiary amines), are crucial structural motifs in a vast array of biologically active molecules, including natural products and pharmaceuticals. rsc.orgrsc.orgresearchgate.netsioc-journal.cn The presence of this structural feature can significantly influence a molecule's lipophilicity and metabolic stability, making α-tertiary amines highly valuable in drug discovery and development. sioc-journal.cn Consequently, the development of synthetic methods to access these complex structures is a major focus of intensive research. rsc.orgresearchgate.net
In organic synthesis, the steric hindrance of branched amines is a key property. This bulk can render the amine a poor nucleophile while retaining its basicity, creating a class of reagents known as non-nucleophilic bases. wikipedia.orgfiveable.me These bases are indispensable for reactions where a strong base is needed to deprotonate a carbon acid without the complication of the amine acting as a nucleophile, such as in the formation of enolates. wikipedia.orgfiveable.me Furthermore, sterically hindered amines are investigated for various applications, including their use as ligands in catalysis, components in gas-treating processes for CO₂ capture, and as agents to control polymerization reactions. rsc.orgresearchgate.nettandfonline.com
Structural Classification and Nomenclature of Tertiary Aliphatic Amines
Amines are classified as primary (1°), secondary (2°), or tertiary (3°) based on the number of carbon-containing groups (alkyl or aryl) bonded directly to the nitrogen atom. A tertiary amine has three such groups and no hydrogen atoms attached to the nitrogen. fiveable.me 3-Ethyl-2-methylpentan-3-amine is a tertiary aliphatic amine because all three groups attached to the nitrogen are alkyl groups, and the nitrogen atom is bonded to a tertiary carbon atom of the pentane (B18724) chain.
The nomenclature of amines can follow several systems. According to the International Union of Pure and Applied Chemistry (IUPAC), the preferred method for naming tertiary amines involves identifying the longest carbon chain attached to the nitrogen atom as the parent alkane. The '-e' of the alkane name is replaced with the suffix '-amine', and the position of the amine group on the chain is indicated by a locant. The other alkyl groups on the nitrogen are designated as N-substituents.
For this compound, the IUPAC name is This compound . This name is derived by:
Identifying the longest carbon chain as a pentane.
Numbering the chain to give the carbon bearing the nitrogen the lowest possible number, which in this case is 3.
Identifying the substituents on the pentane chain: an ethyl group at position 3 and a methyl group at position 2.
Naming the compound as a pentan-3-amine and adding the alkyl substituents as prefixes.
Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 90225-52-8 | aablocks.com |
| Molecular Formula | C₈H₁₉N | aablocks.com |
| Molecular Weight | 129.24 g/mol | |
| IUPAC Name | This compound | |
| Complexity | 72.6 | aablocks.com |
| Hydrogen Bond Donor Count | 1 | aablocks.com |
| Hydrogen Bond Acceptor Count | 1 | aablocks.com |
| Rotatable Bond Count | 3 | aablocks.com |
| XLogP3 | 2.3 | aablocks.com |
Historical Context of Research on Sterically Hindered Amines
The study of sterically hindered amines gained significant momentum in the mid-20th century as organic chemists sought to control the reactivity of basic compounds. The concept of a "non-nucleophilic base" emerged from the need to perform deprotonations without competing nucleophilic attack. wikipedia.org Early work focused on compounds like 2,6-di-tert-butylpyridine, which demonstrated that sufficient steric bulk around the basic nitrogen center could dramatically reduce its nucleophilicity. tandfonline.com
This principle was extended to aliphatic amines, leading to the development of widely used bases such as N,N-Diisopropylethylamine (Hünig's base) and lithium diisopropylamide (LDA). wikipedia.org These reagents became fundamental tools in organic synthesis, enabling key transformations like the Claisen ester condensation by selectively forming enolates. wikipedia.org
In the latter part of the 20th century and into the 21st, research expanded into new applications for sterically hindered amines. Their unique properties were harnessed for industrial processes, most notably in the capture of acidic gases like CO₂ from flue gas streams. researchgate.net Researchers discovered that certain hindered amines could absorb CO₂ efficiently and, crucially, with a lower energy penalty for regeneration compared to traditional amine scrubbers like monoethanolamine (MEA). researchgate.net The development of these amine-based solvents continues to be an active area of research driven by environmental concerns. researchgate.net Concurrently, their role as proton scavengers in cationic polymerization reactions was explored to achieve more precise control over polymer synthesis. tandfonline.com
Overview of Key Academic Research Areas Pertinent to this compound
While specific research focusing exclusively on this compound is limited, its structure places it at the center of several key areas of modern chemical research. As a sterically hindered α-tertiary amine, it is a representative of a class of compounds that are highly sought after in medicinal chemistry and are challenging to synthesize.
Key research areas pertinent to this compound include:
Synthetic Methodology Development: The construction of α-tertiary amines is a significant challenge in organic synthesis. rsc.orgresearchgate.net A major area of research is the development of novel catalytic methods to form the C-N bond at a sterically congested tertiary carbon center. Strategies include transition-metal-catalyzed reactions, hydroamination of alkenes, and radical-based approaches. rsc.orgresearchgate.netsioc-journal.cn Compounds like this compound serve as targets to test the efficacy and scope of these new synthetic methods.
Building Blocks for Complex Molecules: Simple, well-defined branched amines are valuable as starting materials or intermediates in the synthesis of more complex molecules. this compound can be used as a building block in the preparation of other nitrogen-containing compounds for screening in drug discovery programs or for creating novel ligands for catalysis.
Biocatalysis and Enzymatic Reactions: There is growing interest in using enzymes, such as imine reductases (IREDs) and reductive aminases (RedAms), for the synthesis of chiral amines. acs.org The synthesis of sterically hindered amines like this compound presents a significant challenge for these biocatalytic systems, and research is focused on engineering enzymes with improved activity for bulky substrates. acs.org
Probing Structure-Activity Relationships: In medicinal chemistry, systematically altering the steric and electronic properties of a lead compound is crucial for optimizing its biological activity. Highly branched amines are used to probe the steric tolerance of enzyme active sites or receptor binding pockets. The specific arrangement of the ethyl and methyl groups in this compound provides a distinct three-dimensional structure that can be compared with other amines in structure-activity relationship (SAR) studies. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
3-ethyl-2-methylpentan-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N/c1-5-8(9,6-2)7(3)4/h7H,5-6,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTPRVVDCUTYZJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Ethyl 2 Methylpentan 3 Amine
Established Synthetic Routes
Established synthetic routes to 3-Ethyl-2-methylpentan-3-amine and structurally analogous tertiary amines primarily rely on reductive amination, which is often the most direct and efficient approach. Alternative strategies, such as the alkylation of amine precursors and more complex multi-step pathways, offer additional routes to access this class of compounds.
Reductive amination is a cornerstone in amine synthesis, valued for its efficiency and broad applicability. This method involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. For the synthesis of this compound, this process is particularly effective.
The most direct synthesis of this compound via reductive amination starts from the corresponding ketone precursor, 3-Ethyl-2-methylpentan-3-one. In this one-pot reaction, the ketone is reacted with an amine source, such as ammonia (B1221849) or a primary amine, in the presence of a reducing agent. The reaction proceeds through the formation of an iminium ion intermediate, which is subsequently reduced to the final tertiary amine. The choice of amine and reducing agent is critical to optimize the yield and prevent side reactions. This direct approach is highly convergent and is a widely used method for preparing tertiary amines. researchgate.netthieme-connect.com
Catalytic hydrogenation represents a significant class of reductive amination techniques. In this method, a mixture of the ketone precursor (3-Ethyl-2-methylpentan-3-one) and an amine is treated with hydrogen gas in the presence of a metal catalyst. Commonly employed catalysts for this transformation include palladium on carbon (Pd/C), Raney Nickel (Raney Ni), and platinum-based catalysts.
The reaction is typically carried out in a suitable solvent under controlled temperature and pressure. Industrial-scale productions may utilize fixed-bed reactors with film-type catalysts to enhance efficiency and catalyst recovery. nih.gov This method is advantageous due to the use of relatively inexpensive hydrogen gas as the reductant and the ability to recycle the catalyst. However, it may require specialized equipment to handle hydrogen gas safely. The general reaction is as follows:
Ketone + Amine + H₂ (gas) --(Catalyst)--> Tertiary Amine + H₂O
| Catalyst | Typical Conditions | Advantages |
| Palladium on Carbon (Pd/C) | Low to moderate H₂ pressure, various solvents (e.g., ethanol (B145695), ethyl acetate) | High activity, good functional group tolerance |
| Raney Nickel (Raney Ni) | Moderate to high H₂ pressure, often in alcoholic solvents | Cost-effective, highly active |
| Platinum(IV) oxide (PtO₂) | Low H₂ pressure, acidic or neutral conditions | Effective under mild conditions |
A versatile and widely used alternative to catalytic hydrogenation involves the use of hydride-based reducing agents. These reagents offer excellent selectivity and can be used under milder conditions without the need for high-pressure equipment. After the ketone and amine condense to form the iminium ion intermediate, the hydride reagent reduces it to the tertiary amine.
The choice of hydride agent is crucial, as their reactivity and selectivity vary significantly. researchgate.net
Sodium cyanoborohydride (NaBH₃CN) and Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly effective for reductive amination. thieme-connect.comnih.gov They are mild enough not to reduce the ketone precursor significantly but are reactive enough to reduce the iminium ion as it forms. This selectivity minimizes the formation of alcohol byproducts. thieme-connect.com NaBH(OAc)₃ is often preferred as it is less toxic than NaBH₃CN. thieme-connect.com
Sodium borohydride (B1222165) (NaBH₄) is a more powerful reducing agent and can reduce the ketone starting material in addition to the iminium ion. thieme-connect.com To achieve selectivity, the reaction conditions, such as pH, must be carefully controlled.
Lithium aluminum hydride (LiAlH₄) is a very powerful and non-selective reducing agent. nju.edu.cn While it can be used to reduce pre-formed imines or amides to amines, it is generally too reactive for a one-pot reductive amination of a ketone, as it would rapidly reduce the ketone to an alcohol. nju.edu.cn
| Hydride Reagent | Key Characteristics | Typical Application |
| NaBH₃CN | Mild, selective for iminium ions over ketones | Standard for one-pot reductive aminations |
| NaBH(OAc)₃ | Mild, less toxic alternative to NaBH₃CN, selective | Widely used, especially in academic and pharmaceutical labs |
| NaBH₄ | Stronger, can reduce ketones; requires pH control for selectivity | Used when conditions are optimized for imine reduction |
| LiAlH₄ | Very strong, non-selective; reacts with protic solvents | Not suitable for one-pot ketone reductive amination; used for reducing amides |
The synthesis of this compound can also be approached through the N-alkylation of a suitable secondary amine precursor. This method involves the reaction of a secondary amine with an alkylating agent, such as an alkyl halide, in an Sₙ2 reaction. However, direct alkylation of amines can be challenging to control. A significant drawback is the potential for over-alkylation, where the newly formed tertiary amine reacts further with the alkylating agent to produce a quaternary ammonium (B1175870) salt. pressbooks.pubmasterorganicchemistry.com
For sterically hindered tertiary amines like this compound, the rate of this subsequent quaternization is often reduced due to steric hindrance, which can make the synthesis of the tertiary amine more feasible. masterorganicchemistry.com The choice of base and solvent is critical for success. Non-nucleophilic, sterically hindered bases, such as Hünig's base (N,N-diisopropylethylamine), are often employed to deprotonate the secondary amine without competing in the alkylation reaction. researchgate.netsemanticscholar.org
When direct methods like reductive amination are not feasible or when starting from different precursors, multi-step pathways can be employed. One common two-step approach for synthesizing tertiary amines involves the formation and subsequent reduction of an amide.
In this sequence, a secondary amine is first reacted with an acid chloride or anhydride (B1165640) to form a stable tertiary amide intermediate. This acylation step is typically high-yielding. The resulting amide is then reduced to the target tertiary amine. Lithium aluminum hydride (LiAlH₄) is the classic and most effective reagent for this transformation, as it cleanly reduces the amide carbonyl group to a methylene (B1212753) group. nju.edu.cnyoutube.com This two-step process offers an alternative route that avoids the potential for over-alkylation seen in direct alkylation methods and can be highly reliable for constructing complex tertiary amines. youtube.com
Reductive Amination Strategies
Modern Advancements in Amine Synthesis Relevant to this compound
The synthesis of structurally complex amines such as this compound benefits significantly from contemporary advances in organic chemistry. These methodologies offer efficient and selective pathways to overcome the steric hindrance inherent in the target molecule.
Transition Metal-Catalyzed Amine Synthesis
Transition-metal catalysis has become an indispensable tool for constructing complex aliphatic amines from simple, readily available materials. nih.govacs.org These reactions provide efficient and atom-economical routes to secondary and tertiary amines. acs.org For sterically hindered tertiary amines, direct reductive amination of ketones is a particularly powerful strategy. rsc.orgnih.gov An atom-economical approach has been developed using rhodium (Rh) and ruthenium (Ru) catalysts for the direct reductive amination of ketones with primary and secondary amines, utilizing carbon monoxide as a deoxygenating agent. rsc.orgrsc.org This method is noted for its simplicity, as it often does not require ligands. rsc.org
Palladium (Pd) catalysts are also highly effective for reductive aminations with hydrogen, especially for synthesizing tertiary amines. mdpi.com Other transition metals like Iridium (Ir) have been employed in the N-methylation of amines using methanol (B129727) as the alkylating agent, a process that can be extended to form more complex tertiary amines. organic-chemistry.org Furthermore, hydroamination, which involves the direct addition of an amine to an unactivated alkene, represents a highly attractive and atom-economical route catalyzed by transition metals. acs.org
C–H Functionalization Approaches for Branched Amines
The direct functionalization of carbon-hydrogen (C–H) bonds has emerged as a transformative strategy in modern synthetic chemistry, enabling the construction of complex molecules from simple precursors. semanticscholar.orgnih.gov This approach is particularly relevant for synthesizing α-tertiary amines, which contain a quaternary carbon center adjacent to the nitrogen atom. semanticscholar.orgresearchgate.net
A general platform for the synthesis of primary α-tertiary amines has been developed using a quinone-mediated system. semanticscholar.orgnih.govchemrxiv.org This method relies on the in-situ generation of reactive ketimine intermediates from more accessible α-branched primary amines. semanticscholar.orgnih.govresearchgate.netnih.govchemrxiv.org These intermediates can then react with a variety of carbon-centered nucleophiles, including organometallic reagents (organomagnesium and organolithium) and trimethylsilyl (B98337) cyanide (TMSCN), to create the desired quaternary center. semanticscholar.orgresearchgate.netnih.govchemrxiv.org This amine-to-amine synthetic platform is broadly applicable and scalable, even allowing for late-stage functionalization of complex drug molecules. semanticscholar.orgchemrxiv.org Elegant strategies using transition metal catalysis, often with a directing group, have also enabled the selective C(sp³)–H functionalization of amines at various positions. nih.gov
Organocatalytic Methods for Amine Formation
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a metal-free alternative for amine synthesis. An organocatalytic, water-accelerated process has been developed for the synthesis of α-tertiary amines. thieme-connect.com This reaction is promoted by a 4-dodecylbenzenesulfonic acid–squaramide complex and demonstrates excellent chemoselectivity and site-selectivity over a broad substrate scope, including challenging ketones. thieme-connect.com
Another approach involves the asymmetric allylation of in situ-formed imines. Chiral disulfonimides can catalyze the three-component coupling of an aldehyde, an amine, and allyltrimethylsilane (B147118) to produce protected homoallylic amines with high enantioselectivity. nih.gov Similarly, chiral BINOL derivatives have been used to catalyze the asymmetric allylation of imines, again demonstrating the power of organocatalysis in forming complex, chiral amine structures. nih.gov
Optimization of Synthetic Conditions
The efficiency of any synthetic pathway toward this compound is highly dependent on the careful optimization of reaction conditions. Parameters such as temperature, solvent, and catalyst loading play a pivotal role in determining the yield and selectivity of the desired product.
Influence of Reaction Parameters (Temperature, Solvent, Catalyst Loading) on Yield and Selectivity
The synthesis of sterically hindered amines often requires controlled conditions to maximize yield and purity. evitachem.com In processes like the oxidation of amines to nitroxyls, reaction temperatures can range from 0°C to 200°C, with a preferred range of 50°C to 150°C, and the solvent is typically used in amounts up to 20 moles per mole of hydroperoxide. google.com
In the context of N-alkylation reactions to form secondary or tertiary amines, the choice of solvent and base can dramatically influence selectivity. For instance, in certain Cs₂CO₃-promoted N-alkylations, dimethylformamide (DMF) was found to be the optimal solvent, while the use of other solvents like dimethyl sulfoxide (B87167) (DMSO) resulted in lower yields. researchgate.net The choice of base can also shift the reaction outcome between mono-alkylation (to a secondary amine) and di-alkylation (to a tertiary amine). researchgate.net For catalyst-driven reactions, higher temperatures may be necessary to achieve good results with low catalyst loading (e.g., 0.05 mol %). orgsyn.org
The following table summarizes the general influence of key reaction parameters on amine synthesis:
| Parameter | General Influence on Yield and Selectivity |
| Temperature | Can affect reaction rate and equilibrium position. Higher temperatures may be needed for sterically hindered substrates but can also lead to side reactions or decomposition. Optimal ranges are highly specific to the reaction (e.g., 50-150°C for some oxidations). google.com |
| Solvent | Plays a critical role in solubility, reaction rate, and selectivity. The choice can favor one reaction pathway over another (e.g., DMF promoting higher yields in certain N-alkylations compared to DMSO). researchgate.net |
| Catalyst Loading | Lowering catalyst loading is economically and environmentally desirable. However, lower loadings may require more forcing conditions (e.g., higher temperatures) to achieve high conversion. orgsyn.org |
| Base | In alkylation reactions, the choice of base can determine the degree of alkylation. Strong, non-nucleophilic bases are often employed. A "cesium effect" has been noted to drive high chemoselectivity in some cases. researchgate.net |
Stereocontrol in Synthetic Pathways (Diastereoselectivity and Enantioselectivity)
Achieving stereocontrol is a significant challenge in the synthesis of chiral amines, particularly those with sterically demanding structures. rsc.org The stereoselective 1,2-addition of organometallic reagents to imines is one of the most direct methods for preparing chiral amines. rsc.org
A prominent strategy involves the use of chiral N-sulfinylimines as intermediates. rsc.orgrsc.org Chiral N-sulfinyl groups, such as the N-tert-butylsulfinyl group, act as powerful chiral auxiliaries, directing nucleophilic attack to one face of the C=N double bond. rsc.orgnih.gov The subsequent removal of the sulfinyl group yields the enantiomerically pure amine. The choice of the chiral auxiliary itself can be critical; for instance, the N-isopropylsulfinyl group has shown superiority over the N-tert-butylsulfinyl group in the synthesis of certain hindered amines. rsc.orgrsc.org
The choice of reducing agent is also crucial for controlling diastereoselectivity in the reduction of chiral ketimines. A study on the reduction of a sterically hindered chiral sulfinyl ketimine found that while small reductants like sodium borohydride gave poor diastereoselectivity, larger and stronger reductants such as L-selectride provided a much better combination of yield and selectivity (10.5:1 dr). acs.org
The table below illustrates how different reagents can influence stereochemical outcomes in the synthesis of chiral amines.
| Method/Reagent | Application | Typical Stereochemical Outcome |
| Chiral N-sulfinylimines | Asymmetric synthesis of chiral amines via addition to the C=N bond. rsc.orgnih.gov | High diastereoselectivity and enantioselectivity, predictable based on the auxiliary. rsc.org |
| Sodium Borohydride (NaBH₄) | Reduction of chiral ketimines. acs.org | Often results in low diastereoselectivity for sterically hindered substrates. acs.org |
| L-selectride | Reduction of chiral ketimines. acs.org | Can provide high diastereoselectivity (e.g., >10:1 dr) for hindered systems where smaller reductants fail. acs.org |
| Organometallic Reagents (e.g., Grignard) | Nucleophilic addition to chiral N-sulfinylimines. nih.gov | High diastereoselectivity, leading to chiral amines after auxiliary cleavage. nih.gov |
Industrial-Scale Synthetic Considerations and Process Intensification
Industrial-Scale Synthetic Considerations
Successful industrial-scale synthesis hinges on the optimization of several critical factors:
Catalyst Selection: The choice of catalyst is paramount for achieving high conversion and selectivity. For reductive amination processes, catalysts based on abundant metals like nickel are often favored due to their good catalytic activity and cost-effectiveness. wikipedia.org Palladium-based catalysts (e.g., Pd/C) are also highly efficient for reducing the imine intermediate formed during the reaction, though cost and potential for pyrophoricity are significant industrial considerations. wikipedia.orgchemrxiv.org Catalyst stability and reusability are crucial for economic viability, with heterogeneous catalysts being preferred for ease of separation from the product stream. nih.gov
Reaction Conditions: Temperature, pressure, and reactant stoichiometry must be precisely controlled. Industrial amination of alcohols or ketones often occurs at elevated temperatures and pressures to achieve desirable reaction rates. nih.gov Maintaining weakly acidic or neutral conditions is typical for the initial imine formation step. wikipedia.org The choice of reducing agent is also a key variable; while borohydride reagents are common in lab synthesis, catalytic hydrogenation using molecular hydrogen (H₂) is more attractive for large-scale production due to its low cost and high atom economy. nih.govresearchgate.net
Reactor Design: For large-scale production, continuous processing in fixed-bed reactors is often more efficient than traditional batch reactors. evitachem.com This setup, where the liquid reactants are passed over a solid catalyst bed, allows for better process control, improved heat management, and higher throughput. However, challenges such as ensuring uniform flow and preventing catalyst deactivation must be addressed.
Feedstock and Reagents: The availability and cost of starting materials, such as the corresponding ketone or alcohol precursor and the aminating agent (e.g., ammonia), are critical economic drivers. researchgate.net Furthermore, the selection of solvents must balance reaction performance with environmental impact and the cost of recovery and disposal. uk-cpi.com
Table 1: Comparison of Industrial Catalyst Systems for Reductive Amination
| Catalyst System | Precursor Type | Key Advantages | Potential Challenges |
|---|---|---|---|
| Nickel-based (e.g., Raney Ni) | Alcohol, Ketone | Low cost, high activity for hydrogenation. wikipedia.org | Can require high pressures/temperatures; potential for side reactions. |
| Palladium-based (e.g., Pd/C) | Ketone/Imine | High efficiency under mild conditions, good selectivity. wikipedia.org | Higher cost, pyrophoric nature of spent catalyst, potential for catalyst poisoning. chemrxiv.org |
| Ruthenium/Iridium Complexes | Ketone | High levels of regio- and stereoselectivity. jocpr.com | Very high cost, ligand sensitivity, difficult to scale up. enamine.net |
| Cobalt-based | Ketone | Non-noble metal alternative, can be highly stable and reusable. acs.org | May require higher temperatures to achieve high conversion. acs.org |
Process Intensification
Process intensification aims to develop smaller, cleaner, and more energy-efficient technologies compared to traditional large-scale batch processing. ccdcindia.comsphinxsai.com For the synthesis of this compound, several intensification strategies can be applied to enhance safety, reduce costs, and improve sustainability.
Continuous Flow Synthesis: Moving from batch to continuous flow reactors, such as microreactors or packed-bed reactors, offers significant advantages. springernature.comresearchgate.net Continuous flow systems provide superior heat and mass transfer, which is crucial for managing exothermic reactions and improving reaction kinetics. uk-cpi.com This enhanced control leads to higher product purity, reduced reaction times, and inherently safer operation by minimizing the volume of hazardous material present at any given time. rsc.orgresearchgate.net
Reactive Distillation: This technique combines chemical reaction and product separation into a single unit. tudelft.nlmdpi.com For amination reactions where byproducts like water are formed, reactive distillation can continuously remove the water, shifting the reaction equilibrium to favor higher product formation. This integration reduces capital and operating costs by eliminating the need for separate reactor and distillation units. tudelft.nl
Alternative Energy Sources: The use of alternative energy sources like microwaves or ultrasound can intensify chemical processes. mdpi.com Microwave-assisted synthesis, for example, can dramatically reduce reaction times by providing rapid and localized heating, potentially improving energy efficiency compared to conventional heating methods. sphinxsai.com
Table 2: Comparison of Batch vs. Continuous Flow Processing for Amine Synthesis
| Parameter | Batch Processing | Continuous Flow Processing |
|---|---|---|
| Heat Transfer | Poor; potential for thermal runaway and hotspots. | Excellent; high surface-area-to-volume ratio allows for precise temperature control. uk-cpi.com |
| Safety | Higher risk due to large volumes of reactants and potential for runaway reactions. | Inherently safer; small reactor volumes limit the amount of hazardous material. rsc.org |
| Scalability | Difficult; redesign is often needed for different scales. primescholars.com | Straightforward; scaling is achieved by running the process for longer or using multiple reactors in parallel ("numbering-up"). researchgate.net |
| Process Control | Limited; concentration and temperature gradients can occur. | Precise control over residence time, temperature, and mixing. mit.edu |
| Product Consistency | Potential for batch-to-batch variability. | High consistency and reproducibility. |
| Capital Cost | High for large-scale, specialized reactors. | Lower initial investment for lab/pilot scale; can be modular. springernature.com |
Chemical Reactivity and Transformation Pathways of 3 Ethyl 2 Methylpentan 3 Amine
Nucleophilic Reactivity of the Tertiary Amine Nitrogen
The nitrogen atom in 3-Ethyl-2-methylpentan-3-amine possesses a lone pair of electrons, rendering it nucleophilic and capable of donating this electron pair to an electrophile. However, the extent of its nucleophilicity is significantly influenced by the steric bulk of the alkyl groups attached to the nitrogen. In comparison to primary and secondary amines, tertiary amines like this compound experience greater steric hindrance, which can impede the approach of electrophiles to the nitrogen atom. nih.gov This steric crowding can make it less reactive as a nucleophile compared to less substituted amines. nih.gov
The nucleophilicity of amines is a critical factor in reactions such as nucleophilic substitution, where the amine attacks an electron-deficient center. nih.gov For this compound, its ability to participate in such reactions is a balance between the electron-donating effects of the alkyl groups, which enhance the nitrogen's electron density, and the steric hindrance that obstructs bond formation. nih.govthieme-connect.de
One common reaction demonstrating the nucleophilicity of tertiary amines is quaternization, which involves the reaction with an alkyl halide to form a quaternary ammonium (B1175870) salt. acs.org In this reaction, the tertiary amine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. acs.org The significant steric hindrance around the nitrogen atom in this compound would be expected to slow down the rate of quaternization compared to less hindered tertiary amines. sciprofiles.com
Table 1: Factors Influencing the Nucleophilicity of Amines
| Factor | Effect on Nucleophilicity | Relevance to this compound |
| Alkyl Substitution | Electron-donating alkyl groups increase electron density on the nitrogen, enhancing nucleophilicity. | The ethyl, methyl, and 2-pentyl groups increase the nucleophilicity of the nitrogen atom. |
| Steric Hindrance | Bulky alkyl groups impede the approach of electrophiles, decreasing nucleophilicity. nih.gov | The tertiary structure with bulky alkyl groups significantly reduces its reactivity as a nucleophile. nih.gov |
| Solvent | The solvent can affect the stability of the transition state and the reactants. | The choice of solvent can influence the rate of nucleophilic reactions. |
Oxidation Reactions of the Amine Moiety
The nitrogen atom of this compound is susceptible to oxidation by various oxidizing agents. These reactions can lead to the formation of N-oxides, nitroso and nitro derivatives, or result in the cleavage of carbon-nitrogen bonds.
Formation of N-Oxides
Tertiary amines can be readily oxidized to form N-oxides, also known as amine oxides. asianpubs.org This transformation involves the formation of a coordinate covalent bond between the nitrogen and an oxygen atom. Common oxidizing agents for this purpose include hydrogen peroxide, peroxy acids (such as m-chloroperoxybenzoic acid, m-CPBA), and potassium permanganate. asianpubs.orgevitachem.com The reaction with hydrogen peroxide is a widely used method for the synthesis of tertiary amine N-oxides. researchgate.net For sterically hindered amines, the choice of oxidant and reaction conditions can be crucial to achieve good yields. nih.gov
Table 2: Common Oxidizing Agents for Tertiary Amine N-Oxide Formation
| Oxidizing Agent | Typical Reaction Conditions |
| Hydrogen Peroxide (H₂O₂) | Aqueous or alcoholic solutions, often at room temperature or with gentle heating. researchgate.net |
| m-Chloroperoxybenzoic acid (m-CPBA) | Chlorinated solvents (e.g., dichloromethane) at or below room temperature. |
| Potassium Permanganate (KMnO₄) | Aqueous solutions, conditions need to be controlled to avoid over-oxidation. evitachem.com |
| Caro's acid (peroxymonosulfuric acid) | Can be used for efficient N-oxide formation. |
Pathways to Nitroso and Nitro Derivatives
The oxidation of this compound can also lead to the formation of nitroso or nitro compounds. evitachem.com The formation of nitrosamines from tertiary amines is possible when they react with nitrous acid, which can be formed in situ from nitrites under acidic conditions. nih.gov While the direct nitrosation of tertiary amines is a known reaction, it is more commonly associated with secondary amines. For tertiary amines, the reaction can proceed through more complex pathways. Further oxidation can convert nitroso compounds to the corresponding nitro derivatives.
Oxidative Cleavage Mechanisms
Under certain oxidative conditions, the carbon-nitrogen bonds of tertiary amines can be cleaved. This process, known as oxidative C-N bond cleavage, can be initiated by various reagents and conditions, including enzymatic systems and chemical oxidants. organic-chemistry.org For tertiary amines, one common pathway involves the formation of an aminium radical cation, which can then undergo further reactions leading to the cleavage of a C-N or C-H bond. Metal-free aerobic oxidative C-N bond cleavage of tertiary amines has also been developed, utilizing molecular oxygen as the oxidant. rsc.org The specific products of oxidative cleavage depend on the structure of the amine and the reaction conditions. For a sterically hindered amine like this compound, the regioselectivity of the cleavage might be influenced by the relative stability of the potential radical intermediates.
Reduction Reactions
Derivatives of this compound, such as N-oxides and quaternary ammonium salts, can be reduced back to the parent tertiary amine.
Reduction of Amine Derivatives
Tertiary amine N-oxides can be deoxygenated to regenerate the corresponding tertiary amine. A variety of reducing agents can accomplish this transformation, including trivalent phosphorus compounds and certain sulfur compounds. researchgate.net Phenylboronic acid has been reported as a mild and efficient reagent for the deoxygenation of various tertiary amine N-oxides. researchgate.net
Quaternary ammonium salts, formed by the alkylation of tertiary amines, can also undergo reduction, although this is generally a more challenging transformation. Electrochemical reduction methods have been studied for the cleavage of the C-N bond in quaternary ammonium salts. acs.orgacs.org The reduction of these salts typically involves the transfer of an electron to the quaternary ammonium cation, leading to the formation of a radical intermediate that can then fragment to a tertiary amine and an alkyl radical. sciprofiles.com
Table 3: Reduction of this compound Derivatives
| Derivative | Reducing Agent/Method | Product |
| This compound N-oxide | Phenylboronic acid researchgate.net | This compound |
| This compound N-oxide | Trivalent phosphorus compounds | This compound |
| Quaternary ammonium salt of this compound | Electrochemical reduction acs.orgacs.org | This compound and an alkyl radical |
Hydrogenation of Unsaturated Precursors
The synthesis of tertiary amines such as this compound can be achieved through the hydrogenation of suitable unsaturated precursors. One of the primary methods involves the catalytic amination of ketones or alcohols with amines under hydrogenation conditions. evitachem.com A key pathway is the reduction of an iminium ion intermediate, which is formed from the reaction of a ketone precursor with a secondary amine.
For the synthesis of this compound, a potential unsaturated precursor would be an enamine or an iminium salt derived from 3-ethyl-2-methylpentan-3-one. The general process involves the catalytic reduction of the C=N double bond.
Table 1: Catalysts and Conditions for Hydrogenation of Unsaturated Nitrogen Compounds
| Catalyst | Reducing Agent | Conditions | Precursor Type | Product |
| Palladium (Pd/C) | H₂ gas | Moderate pressure and temperature | Imine, Enamine | Amine |
| Platinum (PtO₂) | H₂ gas | Atmospheric pressure, room temp. | Imine, Enamine | Amine |
| Nickel (Raney Ni) | H₂ gas | High pressure and temperature | Imine, Enamine | Amine |
| Sodium Borohydride (B1222165) (NaBH₄) | NaBH₄ | Methanol (B129727) solvent | Imine | Amine |
| Lithium Aluminum Hydride (LiAlH₄) | LiAlH₄ | Ether solvent | Imine | Amine |
The stereochemistry of the final product can be influenced by the choice of catalyst and reaction conditions, especially when chiral catalysts are employed to achieve enantioselectivity. evitachem.com For precursors related to this compound, reductive amination via planar iminium ions can lead to racemization unless chiral agents are used. evitachem.com
Nucleophilic Substitution Reactions
The lone pair of electrons on the nitrogen atom of this compound makes it a potent nucleophile, enabling it to participate in a variety of nucleophilic substitution reactions. evitachem.comlibretexts.org These reactions involve the amine attacking an electron-deficient center, leading to the formation of new carbon-nitrogen bonds. evitachem.com
This compound reacts with alkyl halides in a process known as N-alkylation. libretexts.orglibretexts.org As a tertiary amine, its reaction with a primary alkyl halide (e.g., methyl iodide or ethyl bromide) proceeds via an S_N2 mechanism. masterorganicchemistry.com The amine's lone pair attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. chemguide.co.ukncert.nic.in
The product of this reaction is a quaternary ammonium salt. libretexts.orglibretexts.org Unlike primary or secondary amines, tertiary amines cannot be further deprotonated after alkylation, and the reaction typically stops at the quaternary ammonium stage. masterorganicchemistry.com
Reaction Scheme: (CH₃CH₂)₂C(CH(CH₃)₂)N + R-X → [(CH₃CH₂)₂C(CH(CH₃)₂)N-R]⁺X⁻
The rate of this S_N2 reaction is sensitive to steric hindrance. Due to the bulky nature of the 3-ethyl-2-methylpentyl group, the reaction proceeds most efficiently with sterically unhindered alkyl halides, such as methyl halides. masterorganicchemistry.com
Acylation of amines is a method for forming amides. However, tertiary amines like this compound lack the necessary N-H proton to form a stable amide product after the initial nucleophilic attack.
The reaction between a tertiary amine and an acyl chloride or acid anhydride (B1165640) does not typically result in a stable acylated amide. chemguide.co.uklibretexts.org Instead, the tertiary amine can act as a nucleophilic catalyst or a non-nucleophilic base. When reacting with an acyl chloride, the amine can attack the carbonyl carbon in a nucleophilic addition-elimination mechanism. chemguide.co.ukcrunchchemistry.co.uk This forms a highly reactive N-acylammonium salt intermediate. This intermediate is a powerful acylating agent that can then transfer the acyl group to another nucleophile, such as water or an alcohol, present in the reaction mixture. In many synthetic procedures, tertiary amines are intentionally added as catalysts or as bases to neutralize the HCl or carboxylic acid byproduct generated from the acylation of primary or secondary amines. libretexts.orgcrunchchemistry.co.uk
Table 2: Reactivity of Amines with Acylating Agents
| Amine Type | Reactant | Product | Byproduct |
| Primary Amine (R'NH₂) | Acyl Chloride (RCOCl) | N-substituted Amide (RCONHR') | R'NH₃⁺Cl⁻ |
| Secondary Amine (R'₂NH) | Acyl Chloride (RCOCl) | N,N-disubstituted Amide (RCONR'₂) | R'₂NH₂⁺Cl⁻ |
| Tertiary Amine (R'₃N) | Acyl Chloride (RCOCl) | No stable amide; forms reactive N-acylammonium salt | - |
| Primary Amine (R'NH₂) | Acid Anhydride ((RCO)₂O) | N-substituted Amide (RCONHR') | R'NH₃⁺RCOO⁻ |
| Secondary Amine (R'₂NH) | Acid Anhydride ((RCO)₂O) | N,N-disubstituted Amide (RCONR'₂) | R'₂NH₂⁺RCOO⁻ |
| Tertiary Amine (R'₃N) | Acid Anhydride ((RCO)₂O) | No stable amide; acts as catalyst/base | - |
Quaternization is the process by which a tertiary amine is converted into a quaternary ammonium salt. researchgate.net This occurs when this compound reacts with an alkylating agent, typically an alkyl halide. libretexts.orglibretexts.org The reaction involves the formation of a new C-N bond, and the nitrogen atom acquires a permanent positive charge.
The reaction proceeds readily, especially with reactive alkyl halides like methyl iodide, in a process sometimes referred to as "exhaustive methylation". masterorganicchemistry.com The resulting quaternary ammonium salts are ionic compounds with distinct properties from the parent amine.
Table 3: Quaternization Agents and Resulting Salts
| Amine | Alkylating Agent | Solvent | Product (Quaternary Ammonium Salt) |
| This compound | Methyl Iodide (CH₃I) | THF | 3-Ethyl-N,N-dimethyl-2-methylpentan-3-aminium iodide |
| This compound | Ethyl Bromide (CH₃CH₂Br) | Acetonitrile | 3-Ethyl-N-ethyl-N-methyl-2-methylpentan-3-aminium bromide |
| This compound | Benzyl Chloride (C₆H₅CH₂Cl) | Toluene | N-Benzyl-3-ethyl-N-methyl-2-methylpentan-3-aminium chloride |
The yield and rate of quaternization can be affected by steric hindrance from the alkyl groups on the amine and the alkylating agent, as well as the reaction temperature and duration. mdpi.com
Rearrangement Reactions Involving Branched Amine Scaffolds
While this compound itself is a stable tertiary amine, rearrangement reactions are a significant class of transformations in organic chemistry that can be used to synthesize or modify branched amine structures. byjus.comwiley-vch.de These reactions often involve the migration of an alkyl or aryl group from a carbon atom to a nitrogen atom. wiley-vch.delibretexts.org
Key rearrangement reactions that produce amines include:
Hofmann Rearrangement : This reaction converts a primary amide into a primary amine with one fewer carbon atom. libretexts.orgwikipedia.org It proceeds through an isocyanate intermediate. byjus.comwikipedia.org While this reaction produces a primary amine, it is a fundamental method for altering a carbon skeleton and could be part of a multi-step synthesis of a complex branched amine.
Curtius Rearrangement : Similar to the Hofmann rearrangement, the Curtius rearrangement converts an acyl azide (B81097) into an isocyanate, which can then be hydrolyzed to a primary amine. byjus.comlibretexts.orgyoutube.com This reaction also results in the loss of one carbon atom.
Beckmann Rearrangement : This reaction converts an oxime into an amide. byjus.com Subsequent hydrolysis of the amide can yield an amine. The Beckmann rearrangement is particularly useful for creating cyclic amides (lactams) from cyclic oximes. byjus.com
These rearrangements are powerful tools for constructing complex amine scaffolds by fundamentally altering the molecular framework.
Mechanistic Insights into Key Transformations
The reactivity of this compound is governed by the nucleophilicity of the nitrogen atom and the steric hindrance provided by its bulky alkyl substituents.
Nucleophilic Substitution (N-Alkylation) : The reaction with alkyl halides is a classic example of an S_N2 (Substitution Nucleophilic Bimolecular) mechanism. libretexts.org The rate-determining step involves the collision of the amine nucleophile and the alkyl halide electrophile. The lone pair on the nitrogen attacks the partially positive carbon atom bonded to the halogen, while the halogen departs as a leaving group. ncert.nic.in Steric hindrance around the nitrogen and on the alkyl halide significantly impacts the reaction rate, disfavoring reactions with tertiary alkyl halides and favoring primary ones. libretexts.orgncert.nic.in
Acylation Catalysis : In reactions with acyl chlorides, the initial step is a nucleophilic addition of the tertiary amine to the electrophilic carbonyl carbon. chemguide.co.ukcrunchchemistry.co.uk This breaks the C=O pi bond, forming a tetrahedral intermediate. This is followed by an elimination step where the C=O bond reforms, and the chloride ion is expelled as a leaving group. chemguide.co.ukcrunchchemistry.co.uk The resulting N-acylammonium ion is highly activated and susceptible to attack by other nucleophiles.
Rearrangement Reactions : The mechanism of rearrangements like the Hofmann and Curtius reactions involves the formation of an electron-deficient nitrogen species (a nitrene-like intermediate) after the departure of a leaving group (bromide in Hofmann, N₂ in Curtius). libretexts.orgwikipedia.orgyoutube.com This is followed by a evitachem.comwikipedia.org-shift, where an alkyl group migrates from the adjacent carbonyl carbon to the electron-deficient nitrogen, forming an isocyanate intermediate. byjus.comlibretexts.orgwikipedia.org This migration is the key rearrangement step that defines the transformation.
Stereochemical Considerations and Asymmetric Synthesis Relevant to 3 Ethyl 2 Methylpentan 3 Amine
Chirality of 3-Ethyl-2-methylpentan-3-amine and its Stereoisomers
A molecule's chirality is determined by its symmetry. A common indicator of chirality is the presence of a stereocenter, typically a carbon atom bonded to four different substituent groups.
The structure of this compound is as follows:
Upon analysis of its potential stereocenters:
Carbon-2 (C2): This carbon is bonded to a hydrogen atom, a methyl group (C1), another methyl group (as a substituent), and the remainder of the molecule at C3. Since it is bonded to two identical methyl groups, C2 is achiral .
Carbon-3 (C3): This carbon is bonded to an amino group (-NH2), an isopropyl group (-CH(CH3)2), an ethyl group (-CH2CH3 from the substituent), and another ethyl group (-CH2CH3 from the pentane (B18724) backbone). As C3 is bonded to two identical ethyl groups, it is also achiral .
Therefore, this compound is an achiral molecule and does not have enantiomers. However, the tertiary carbon at position 3 (C3) is considered prochiral . evitachem.com A prochiral center is a carbon atom that can be converted from achiral to chiral in a single chemical step. In this case, if one of the two identical ethyl groups on C3 were chemically differentiated from the other, C3 would become a stereocenter. This prochiral nature means that stereochemical principles are highly relevant when designing synthetic routes, as a non-selective reaction could lead to a mixture of stereoisomers in a more complex target molecule derived from this scaffold.
Strategies for Enantioselective Synthesis
Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. Although this compound is achiral, the methods for enantioselective synthesis are crucial for producing its chiral analogs and are discussed here for their relevance to the synthesis of branched tertiary amines.
Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. For the synthesis of branched amines, several catalytic strategies are employed.
Asymmetric Reductive Amination: This is a powerful method for synthesizing amines from ketones or aldehydes. The synthesis of a chiral analog of this compound could start from a prochiral ketone. A transition metal complex with a chiral ligand (e.g., based on Rhodium, Iridium, or Ruthenium) can catalyze the hydrogenation of an intermediate imine, transferring a hydride to one face of the imine preferentially, thus creating a stereocenter with high enantiomeric excess. evitachem.com For instance, chiral Ir-(S)-BINAP complexes have been used to hydrogenate prochiral iminium ions with high selectivity. evitachem.com
Asymmetric Hydroamination: This involves the direct addition of an N-H bond across a carbon-carbon double or triple bond. Chiral catalysts can control the stereochemistry of the newly formed C-N bond, providing enantiomerically enriched amines.
These methods allow for the rapid and modular synthesis of various chiral γ-branched amines, which are important structural motifs in many biologically active compounds. researchgate.net
This strategy involves temporarily attaching a chiral molecule, known as a chiral auxiliary, to an achiral substrate. wikipedia.org The auxiliary directs the stereochemical outcome of a subsequent reaction before being cleaved, yielding an enantiomerically pure product. wikipedia.orgsigmaaldrich.com
General Principle:
Attachment: An achiral precursor is covalently bonded to a chiral auxiliary.
Diastereoselective Reaction: The chiral auxiliary creates a diastereomeric intermediate and sterically hinders one face of the molecule, forcing a reagent to attack from the less hindered face. This results in the formation of one diastereomer in excess.
Removal: The auxiliary is removed, releasing the enantiomerically enriched product and allowing the auxiliary to be recovered and reused. wikipedia.org
Common chiral auxiliaries include Evans' oxazolidinones, pseudoephedrine, and Ellman's tert-butanesulfinamide. osi.lv For a molecule like this compound, a synthetic precursor could be coupled to an auxiliary to control the diastereoselective addition of one of the ethyl groups, which would then be followed by amination and removal of the auxiliary.
Biocatalysis uses enzymes to perform chemical transformations with high selectivity under mild conditions. nih.gov For chiral amine synthesis, several classes of enzymes are particularly important. semanticscholar.orgmdpi.commanchester.ac.uk
| Enzyme Class | Reaction Catalyzed | Typical Substrate |
| Transaminases (TAs) | Transfer of an amino group from an amine donor to a ketone or aldehyde. | Prochiral ketones |
| Imine Reductases (IREDs) | Asymmetric reduction of pre-formed imines or in-situ generated imines from ketones and amines. | Imines, Cyclic Imines |
| Amine Dehydrogenases (AmDHs) | Reductive amination of ketones using ammonia (B1221849) and a reducing cofactor (NADH or NADPH). | Ketones |
| Monoamine Oxidases (MAOs) | Oxidative deamination of one enantiomer from a racemic mixture, allowing for kinetic resolution. | Racemic amines |
These enzymatic methods offer excellent stereoselectivity and operate under environmentally benign conditions, making them attractive alternatives to traditional chemical catalysis. nih.gov Amine transaminases, for example, are widely used for the synthesis of chiral amines, which are common building blocks in pharmaceuticals. acs.org
Diastereoselective Control in Synthetic Sequences
Diastereoselective synthesis is critical when a molecule has multiple stereocenters, aiming to control the relative three-dimensional arrangement between them. While this compound lacks stereocenters, the principles of diastereoselective control would be essential for any synthesis that modifies its prochiral center or introduces other stereocenters into the scaffold.
Substrate Control: An existing chiral center in a molecule can influence the stereochemical outcome of a new stereocenter being formed. This is known as substrate-controlled diastereoselection.
Reagent Control: A chiral reagent or catalyst can impose its own stereochemical preference on the substrate, overriding any influence from the substrate itself.
For example, the reduction of a ketone precursor containing a stereocenter adjacent to the carbonyl group can lead to two different diastereomeric alcohols. The stereochemical outcome can often be predicted by models such as Cram's rule, the Felkin-Anh model, or the chelation-control model, depending on the substrate and reaction conditions. Such considerations would be paramount if synthesizing a derivative of this compound with additional stereocenters.
Resolution of Racemic Mixtures (Methodologies, Not Outcomes)
When an enantioselective synthesis is not feasible, a chiral compound may be produced as a racemic mixture (a 50:50 mixture of both enantiomers). Resolution is the process of separating these enantiomers. libretexts.org Although this compound is achiral, its synthesis could proceed through a chiral intermediate that requires resolution. The primary methodologies include:
Diastereomeric Crystallization: This classical method involves reacting the racemic amine with an enantiomerically pure chiral acid (a resolving agent), such as tartaric acid or mandelic acid. libretexts.orgthieme-connect.de This reaction forms a mixture of two diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by fractional crystallization. thieme-connect.de After separation, the addition of a base liberates the pure enantiomer of the amine.
Enzymatic Kinetic Resolution: This method utilizes an enzyme that selectively catalyzes a reaction on only one enantiomer of the racemic mixture. rsc.org For example, a lipase (B570770) enzyme can selectively acylate one amine enantiomer. The resulting acylated amine (amide) can then be easily separated from the unreacted amine enantiomer by standard techniques like chromatography or extraction. thieme-connect.de
Chiral Chromatography: This technique uses a stationary phase in a chromatography column that is itself chiral. The two enantiomers of the racemic mixture interact differently with the chiral stationary phase, causing them to travel through the column at different rates and elute separately. orgosolver.com
Advanced Spectroscopic Characterization Techniques for 3 Ethyl 2 Methylpentan 3 Amine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy Principles
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise determination of molecular structure.
¹H NMR Spectroscopy for Alkyl Chain Analysis and Absence of N–H Signals
Proton (¹H) NMR spectroscopy of 3-Ethyl-2-methylpentan-3-amine is instrumental in mapping the arrangement of hydrogen atoms within the molecule's alkyl chains. As a tertiary amine, a key characteristic of its ¹H NMR spectrum is the complete absence of a signal corresponding to a nitrogen-bound proton (N-H). This lack of a broad, exchangeable proton signal immediately suggests the tertiary nature of the amine functional group.
The protons on the carbon atoms adjacent to the electron-withdrawing nitrogen atom are deshielded and would be expected to appear further downfield, typically in the range of 2.3-3.0 ppm. The remaining protons of the ethyl and isopropyl groups will exhibit complex splitting patterns (multiplets) due to spin-spin coupling with neighboring protons. The integration of these signals provides a ratio of the number of protons in each unique chemical environment.
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| -CH(CH₃)₂ | ~1.8 - 2.0 | Multiplet | 1H |
| -N-CH ₂-CH₃ | ~2.4 - 2.6 | Quartet | 2H |
| -CH ₂-CH₃ | ~1.3 - 1.5 | Quartet | 2H |
| -N-CH₂-C H₃ | ~1.0 - 1.2 | Triplet | 3H |
| -CH(C H₃)₂ | ~0.8 - 1.0 | Doublet | 6H |
¹³C NMR Spectroscopy for Carbon Skeleton Elucidation
Carbon-13 (¹³C) NMR spectroscopy provides critical information about the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shift of each signal is indicative of the electronic environment of the carbon atom.
Carbons directly bonded to the nitrogen atom are deshielded due to the electronegativity of nitrogen and are expected to resonate in the 40-60 ppm region. The quaternary carbon atom bonded to the nitrogen and three other carbon atoms will also have a characteristic chemical shift. The remaining aliphatic carbons will appear at higher field (lower ppm values).
Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C -N (quaternary) | ~55 - 65 |
| -N-C H₂-CH₃ | ~45 - 55 |
| -C H(CH₃)₂ | ~30 - 40 |
| -C H₂-CH₃ | ~20 - 30 |
| -N-CH₂-C H₃ | ~10 - 15 |
| -CH(C H₃)₂ | ~15 - 25 |
2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Connectivity
Two-dimensional (2D) NMR experiments are essential for unambiguously assembling the molecular structure of this compound by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. Cross-peaks in a COSY spectrum would confirm the connectivity within the ethyl and isopropyl groups. For instance, it would show a correlation between the -CH₂- protons and the -CH₃ protons of the ethyl groups.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is invaluable for assigning the ¹³C NMR signals based on the more easily interpretable ¹H NMR spectrum.
Infrared (IR) Spectroscopy Principles for Tertiary Amines (Absence of N–H Stretches)
Infrared (IR) spectroscopy is a technique that identifies functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
A defining characteristic in the IR spectrum of a tertiary amine like this compound is the absence of N-H stretching vibrations. sigmaaldrich.comchemicalbook.com Primary and secondary amines show characteristic N-H stretches in the region of 3300-3500 cm⁻¹, but since tertiary amines lack a hydrogen atom directly bonded to the nitrogen, no absorption bands are observed in this region. sigmaaldrich.comchemicalbook.comevitachem.comchemicalbook.com
The spectrum will, however, display C-H stretching vibrations from the alkyl groups, typically in the 2850-3000 cm⁻¹ range. Furthermore, the C-N stretching vibration of aliphatic amines is expected to produce a weak to medium intensity band in the fingerprint region, generally between 1250 and 1020 cm⁻¹. evitachem.comchemicalbook.com Due to the complexity of this region, the C-N stretch can sometimes be difficult to definitively assign without comparison to reference spectra.
Expected IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| C-H Stretch (Alkyl) | 2850 - 3000 | Strong |
| C-H Bend (Alkyl) | 1350 - 1470 | Medium |
| C-N Stretch | 1020 - 1250 | Weak to Medium |
Mass Spectrometry (MS) Principles
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation patterns.
Molecular Ion Analysis and Nitrogen Rule
For this compound (C₈H₁₉N), the molecular weight is 129.25 g/mol . A key principle in the mass spectrometry of nitrogen-containing compounds is the Nitrogen Rule . This rule states that a molecule with an odd number of nitrogen atoms will have an odd-numbered molecular ion peak (M⁺). Conversely, a molecule with an even number of nitrogen atoms or no nitrogen atoms will have an even-numbered molecular ion peak. Therefore, the mass spectrum of this compound is expected to show a molecular ion peak at an m/z value of 129.
The fragmentation of aliphatic amines in the mass spectrometer is often dominated by α-cleavage , which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. This cleavage results in the formation of a stable, resonance-stabilized iminium cation and an alkyl radical. For this compound, there are three possible α-cleavage pathways, which would lead to characteristic fragment ions. The most stable carbocation formed during fragmentation will typically result in the most abundant peak (the base peak).
Predicted Mass Spectrometry Data for this compound
| Feature | Predicted m/z | Notes |
|---|---|---|
| Molecular Ion (M⁺) | 129 | Consistent with the Nitrogen Rule. |
| M-15 | 114 | Loss of a methyl radical (-CH₃) from the isopropyl group via α-cleavage. |
| M-29 | 100 | Loss of an ethyl radical (-CH₂CH₃) via α-cleavage. |
Fragmentation Patterns (e.g., Alpha-Cleavage) for Structural Information
Mass spectrometry is a cornerstone technique for the structural elucidation of aliphatic amines like this compound. The fragmentation patterns observed upon ionization provide a molecular fingerprint, revealing significant structural details. For aliphatic amines, the most dominant fragmentation mechanism is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgwikipedia.orglibretexts.org This process is initiated by the ionization of the molecule, typically by removing a lone pair electron from the nitrogen, forming a radical cation.
The structure of this compound (molar mass: 129.24 g/mol ) is a tertiary amine, which dictates its specific fragmentation behavior. The molecular ion peak ([M]•+) is expected at a mass-to-charge ratio (m/z) of 129. This odd-numbered molecular weight is characteristic of compounds containing a single nitrogen atom, a principle known as the nitrogen rule. jove.comjove.com
Alpha-cleavage occurs at the bonds connected to the tertiary carbon (C3) that also bears the amine group. This results in the formation of a stable, resonance-stabilized iminium cation and an alkyl radical. jove.com In the case of this compound, there are three potential alpha-cleavage sites, leading to the loss of different alkyl radicals. The fragmentation pathway that results in the expulsion of the largest or most stable alkyl radical is generally favored. whitman.edumiamioh.edu
The primary fragmentation pathways are:
Loss of a sec-butyl radical: Cleavage of the C2-C3 bond results in the loss of a sec-butyl radical (•CH(CH₃)CH₂CH₃). This is often a preferred pathway due to the size of the departing radical.
Loss of an ethyl radical: Cleavage of the C3-C4 bond or the bond to the ethyl substituent on C3 leads to the loss of an ethyl radical (•CH₂CH₃).
These fragmentation events produce characteristic ions that are detected by the mass spectrometer. The predicted major fragments for this compound are detailed in the table below.
Table 1: Predicted Mass Spectrometry Fragmentation of this compound
| m/z Value | Ion Formula | Identity/Origin |
|---|---|---|
| 129 | [C₈H₁₉N]•+ | Molecular Ion (Parent Ion) |
| 100 | [C₆H₁₄N]+ | Result of alpha-cleavage with loss of an ethyl radical (•C₂H₅) |
The relative abundance of these fragment ions, particularly the most abundant one known as the base peak, provides definitive information for identifying the compound and distinguishing it from its isomers. libretexts.org
Advanced MS Techniques (e.g., HRMS, MS/MS)
To gain even more precise structural information, advanced mass spectrometry techniques are employed.
High-Resolution Mass Spectrometry (HRMS): HRMS measures the mass-to-charge ratio of an ion with extremely high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental composition of the molecular ion and its fragments. For this compound (C₈H₁₉N), the calculated exact mass of the molecular ion is 129.1517 Da. nih.gov An HRMS measurement confirming this exact mass would unambiguously verify the molecular formula, distinguishing it from other compounds that might have the same nominal mass.
Tandem Mass Spectrometry (MS/MS): Also known as MS², this technique involves multiple stages of mass analysis. In a typical MS/MS experiment, a specific precursor ion (such as the molecular ion at m/z 129 or a primary fragment ion like m/z 100) is selected, isolated, and then subjected to further fragmentation. This process, called collision-induced dissociation (CID), generates a series of product ions. Analyzing these second-generation fragments provides unequivocal evidence for the structure of the precursor ion, helping to piece together the molecule's complete structure and confirm the fragmentation pathways proposed from a standard mass spectrum.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by the arrangement of its electrons and nuclei. For 3-ethyl-2-methylpentan-3-amine, a tertiary amine, these calculations can elucidate its stability, reactivity, and electronic characteristics. The nitrogen atom's lone pair of electrons plays a crucial role in its chemical behavior, and its accessibility is influenced by the steric hindrance from the surrounding alkyl groups (an ethyl group and a 2-methylpentyl group). libretexts.orgucalgary.ca
The nitrogen atom in such amines is typically sp³ hybridized, resulting in a trigonal pyramidal geometry. libretexts.orglibretexts.org This arrangement, along with the electron-donating nature of the alkyl groups, influences the molecule's basicity and nucleophilicity.
Density Functional Theory (DFT) has become a ubiquitous method in computational chemistry for studying the electronic structure of molecules. mdpi.com It offers a favorable balance between computational cost and accuracy, making it suitable for medium-sized organic molecules like this compound. DFT calculations can be employed to determine a wide range of molecular properties. osti.gov
Common applications include the optimization of the molecular geometry to find its most stable three-dimensional structure. From this optimized structure, properties such as the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—can be calculated. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap provides an indication of the molecule's chemical reactivity and stability.
Furthermore, DFT can generate electrostatic potential (ESP) maps, which visualize the charge distribution across the molecule. For an amine, the ESP map would show a region of high electron density (negative potential) around the nitrogen atom's lone pair, identifying it as the primary site for electrophilic attack. ucalgary.ca DFT methods, often coupled with continuum solvent models, are also highly effective for predicting acid dissociation constants (pKa), a key parameter for amines. nih.govornl.govresearchgate.netsemanticscholar.org
Table 1: Representative DFT-Calculated Properties for a Tertiary Amine Note: This table presents typical values for a generic tertiary amine calculated using a common DFT method (e.g., B3LYP/6-31G(d)) and is for illustrative purposes, as specific data for this compound is not available in the cited literature.
| Property | Representative Calculated Value | Significance |
| HOMO Energy | -6.0 eV | Indicates electron-donating capability (nucleophilicity). |
| LUMO Energy | +1.5 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap | 7.5 eV | Relates to chemical stability and reactivity. |
| Dipole Moment | 0.9 D | Measures the overall polarity of the molecule. |
| N Atom Partial Charge | -0.45 (Mulliken) | Quantifies the electron density on the nitrogen atom. |
Ab initio methods are quantum chemical calculations derived directly from theoretical principles without the inclusion of experimental data. These methods, such as Møller-Plesset perturbation theory (MP2), can provide highly accurate results, though often at a greater computational expense than DFT. acs.org
For this compound, ab initio calculations would be particularly useful for benchmarking results obtained from DFT and for studying systems where electron correlation effects are especially important. For example, these methods can be used to accurately calculate the energetics of intermolecular interactions, such as hydrogen bonding between the amine and water molecules. acs.org They are also employed for conformational analysis, determining the relative energies of different spatial arrangements (conformers) of the molecule's flexible alkyl chains. researchgate.net While computationally demanding, the insights gained from ab initio methods can be critical for understanding subtle structural and energetic details. rsc.orgswan.ac.uk
Computational Modeling of Reaction Mechanisms and Transition States
Computational chemistry is an indispensable tool for mapping the pathways of chemical reactions. acs.orgnih.gov By modeling the potential energy surface, researchers can identify stable intermediates and, crucially, the high-energy transition states that connect them. For this compound, this could involve modeling reactions such as its oxidation or its role as a nucleophile. researchgate.netnih.gov
The process begins with locating the optimized geometries of the reactants and products. A search is then conducted for the transition state structure, which is a first-order saddle point on the potential energy surface. The energy difference between the reactants and the transition state defines the activation energy barrier, a key determinant of the reaction rate. nih.gov
Once a transition state is identified, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. nih.gov The IRC path maps the lowest energy route connecting the transition state down to the reactants and products, confirming that the located transition state correctly links the intended species. This analysis provides a detailed, step-by-step view of how bond lengths and angles change throughout the reaction. smu.edu For a tertiary amine, computational modeling could explore, for example, the mechanism of its oxidation, which often proceeds via an aminium radical cation intermediate. researchgate.netrsc.org
Table 2: Illustrative Data from a Computational Study of a Generic Amine Reaction Note: This table provides hypothetical data to illustrate the typical outputs of a reaction mechanism study, as specific data for this compound is not available in the cited literature.
| Reaction Step | Species | Relative Energy (kcal/mol) | Key Geometric Feature |
| 1 | Reactants (Amine + Oxidant) | 0.0 | N-C bond length: 1.47 Å |
| 2 | Transition State 1 (TS1) | +12.5 | Partial bond formation to oxidant |
| 3 | Intermediate (Aminium radical) | +5.0 | Planarization at N center |
| 4 | Transition State 2 (TS2) | +8.0 | C-H bond elongation |
| 5 | Products | -20.0 | Final product geometry |
Prediction of Spectroscopic Parameters (Computational NMR, IR, MS)
Computational methods can predict spectroscopic data with a high degree of accuracy, aiding in the interpretation of experimental spectra and the structural elucidation of unknown compounds.
Nuclear Magnetic Resonance (NMR): The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. The Gauge-Including Atomic Orbital (GIAO) method is frequently used for this purpose. nih.gov Calculations are typically performed on the optimized geometry of the molecule, and the resulting magnetic shielding tensors are converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). These predictions can be invaluable for assigning peaks in a complex experimental spectrum. mdpi.com
Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. Following geometry optimization, a frequency calculation determines the energies of the normal modes of vibration. mdpi.com The resulting frequencies correspond to absorption peaks in the IR spectrum. It is common practice to apply a scaling factor to the calculated frequencies to correct for systematic errors inherent in the computational method. These calculations help in assigning specific vibrational modes (e.g., C-H stretches, C-N bends) to the observed experimental bands. researchgate.net
Mass Spectrometry (MS): While direct prediction of a full mass spectrum is complex, computational chemistry can assist in its interpretation by calculating the energies of potential fragment ions. By modeling different fragmentation pathways and comparing the relative stabilities of the resulting cations or radical cations, it is possible to rationalize the observed fragmentation pattern.
Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data Note: This table illustrates how theoretical and experimental spectroscopic data would be compared. The values are representative and not specific to this compound.
| Parameter | Predicted Value | Experimental Value |
| ¹³C NMR Chemical Shift (ppm) | ||
| C atom adjacent to N | 58.5 | 57.9 |
| CH₃ group on pentyl chain | 14.2 | 14.0 |
| ¹H NMR Chemical Shift (ppm) | ||
| Protons on C adjacent to N | 2.65 | 2.60 |
| IR Frequency (cm⁻¹) | ||
| C-N Stretch | 1150 (scaled) | 1145 |
| C-H Stretch (sp³) | 2960 (scaled) | 2965 |
Solvent Effects on Molecular Conformation and Reactivity through Computational Models
Reactions and molecular properties are rarely studied in the gas phase; they are typically observed in a solvent. Computational models must account for the influence of the solvent, which can significantly alter molecular conformation, stability, and reactivity. acs.org
There are two primary approaches to modeling solvent effects:
Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. nih.gov The solute molecule is placed in a cavity within this continuum, and the model calculates the electrostatic interactions between the solute's charge distribution and the dielectric. This approach is computationally efficient and effective at capturing the bulk electrostatic effects of the solvent. ntnu.no
Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation, surrounding the solute molecule. This method is much more computationally intensive but allows for the direct modeling of specific solute-solvent interactions, such as hydrogen bonding. rsc.org This is particularly important for amines, where hydrogen bonds between the nitrogen lone pair and protic solvent molecules can be significant. acs.org
For this compound, computational studies would likely use an implicit model for initial geometry optimizations and energy calculations, and potentially an explicit model to investigate specific interactions with solvents like water or ethanol (B145695) in more detail. umn.eduresearchgate.net
Molecular Dynamics Simulations of Intermolecular Interactions
While quantum chemical calculations are excellent for studying the properties of single molecules or small clusters, Molecular Dynamics (MD) simulations are better suited for exploring the behavior of larger systems over time. MD simulations model a system of many molecules (e.g., one this compound molecule in a box of thousands of water molecules) by applying the principles of classical mechanics. researchgate.net
The interactions between atoms are described by a "force field," which is a set of parameters that define the potential energy of the system as a function of atomic positions. ulisboa.pt By solving Newton's equations of motion, MD simulations can track the trajectory of every atom over time, providing a dynamic view of molecular behavior.
For this compound, MD simulations could be used to study:
Solvation Structure: How solvent molecules arrange themselves around the amine.
Hydrogen Bonding Dynamics: The formation and breaking of hydrogen bonds between the amine and protic solvents. researchgate.net
Conformational Dynamics: How the flexible alkyl chains of the molecule move and fold in solution.
Bulk Properties: For simulations of the pure liquid, properties like density and enthalpy of vaporization can be calculated and compared to experimental values. ulisboa.pt
MD simulations provide a bridge between the single-molecule quantum mechanical picture and the macroscopic properties of the substance in a condensed phase. nih.gov
Table 4: Intermolecular Interactions Studied by Molecular Dynamics
| Interaction Type | Description | Relevance to this compound |
| Van der Waals | Weak, short-range attractions and repulsions between all atoms. | Governs the overall packing and non-polar interactions of the alkyl chains. |
| Electrostatic | Interactions between partial charges on atoms. | Key interaction between the polar C-N bond and polar solvent molecules. |
| Hydrogen Bonding | A strong type of dipole-dipole interaction involving the N lone pair and a hydrogen atom from a protic solvent (e.g., water). | Crucial for determining solubility and interaction in protic media. |
Role As a Key Intermediate and Building Block in Complex Organic Syntheses
Application in Multi-Step Organic Synthesis as a Core Scaffold
In the realm of multi-step organic synthesis, the strategic selection of a core scaffold is paramount to the successful construction of a target molecule. 3-Ethyl-2-methylpentan-3-amine, with its tertiary amine functionality embedded within a sterically demanding framework, presents itself as a valuable scaffold. The presence of the amine group provides a reactive handle for a variety of chemical transformations, while the bulky substituents can influence the stereochemical outcome of reactions at or near the nitrogen center.
The utility of sterically hindered amines in multi-step synthesis often lies in their capacity to act as non-nucleophilic bases. rsc.org This property is crucial in reactions where a strong base is required to deprotonate a substrate without competing nucleophilic attack. While specific examples detailing the use of this compound in this capacity are not extensively documented in publicly available literature, its structural analogy to other well-known hindered amines, such as diisopropylethylamine (DIPEA) or triethylamine, suggests its potential in facilitating elimination reactions and other base-mediated transformations where minimizing side reactions is critical.
The general synthetic utility of amines in multi-step sequences is well-established, serving as key precursors to a wide array of functional groups. researchgate.netyoutube.com The transformation of the amine moiety in this compound could, in principle, lead to the formation of amides, sulfonamides, and other derivatives, each step adding complexity and functionality to the molecular framework.
Derivatization for the Construction of Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and materials science. The synthesis of these cyclic structures often relies on the incorporation of a nitrogen atom from a suitable amine precursor. nih.govmdpi.comuow.edu.au The derivatization of this compound can be envisioned as a pathway to novel heterocyclic systems.
While direct participation of the sterically hindered nitrogen in cyclization reactions might be challenging, functionalization of the alkyl chains of the molecule could introduce reactive groups capable of intramolecular reactions. For instance, selective oxidation or halogenation of one of the alkyl groups could furnish a precursor poised for cyclization, leading to the formation of piperidine (B6355638) or pyrrolidine (B122466) derivatives, albeit with a high degree of substitution.
The general strategies for synthesizing nitrogen-containing heterocycles often involve the reaction of amines with various electrophiles. beilstein-journals.orgsci-hub.se For example, the reaction of an amine with a diketone can lead to the formation of pyrroles, and reactions with haloalkanes bearing another functional group can yield a variety of saturated heterocycles. The reactivity of this compound in such transformations would be heavily influenced by steric factors, potentially leading to unique selectivity or requiring specialized reaction conditions.
Table 1: Potential Heterocyclic Scaffolds from this compound Derivatives
| Precursor Type | Potential Heterocycle | Required Derivatization of this compound |
| ω-Haloamine | Azetidine, Pyrrolidine, Piperidine | Selective halogenation of an alkyl chain |
| Amino alcohol | Oxazolidine, Morpholine | Selective hydroxylation of an alkyl chain |
| Amino ketone | Dihydropyridine, Tetrahydropyridine | Selective oxidation of an alkyl chain |
This table presents hypothetical pathways based on established synthetic routes for nitrogen-containing heterocycles.
Precursor in the Synthesis of Chiral Molecules
The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry. Chiral amines and their derivatives are frequently employed as resolving agents, chiral auxiliaries, or as precursors to chiral catalysts and ligands. merckmillipore.com The structure of this compound, with a stereocenter at the C3 position, makes it a potential starting material for the synthesis of chiral molecules.
If this compound is obtained in a racemic form, resolution strategies could be employed to separate the enantiomers. Classical resolution involves the formation of diastereomeric salts with a chiral acid, followed by separation and liberation of the free amine. Alternatively, enzymatic resolution could offer a more efficient and environmentally benign approach.
Once obtained in an enantiopure form, (R)- or (S)-3-Ethyl-2-methylpentan-3-amine could be utilized in asymmetric synthesis. For instance, it could serve as a chiral building block where the stereocenter is incorporated into the final target molecule. Furthermore, the chiral amine could be transformed into a chiral auxiliary, a group that is temporarily attached to a prochiral substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary can be cleaved and recovered. The development of chiral tertiary amine-catalyzed reactions has also gained significant attention, where the amine itself acts as a catalyst to induce enantioselectivity. researchgate.netnih.gov
Table 2: Potential Applications in Chiral Synthesis
| Application | Description |
| Chiral Resolving Agent | Formation of diastereomeric salts with racemic acids to enable their separation. |
| Chiral Building Block | Incorporation of the stereogenic center into a more complex chiral target molecule. |
| Chiral Auxiliary | Temporary attachment to a substrate to control the stereochemical outcome of a reaction. |
| Chiral Catalyst/Ligand | Use as a component of a catalyst system for asymmetric transformations. |
Utility in Ligand Design and Catalyst Development
The development of new catalysts is driven by the need for more efficient and selective chemical transformations. The electronic and steric properties of ligands play a crucial role in determining the activity and selectivity of a metal-based catalyst. Sterically hindered amines and their derivatives have been explored as ligands in various catalytic systems. acs.orggalchimia.comnih.gov
The bulky nature of this compound suggests its potential as a ligand for transition metals. The lone pair of electrons on the nitrogen atom can coordinate to a metal center, and the surrounding alkyl groups can create a specific steric environment that influences the binding of substrates and the outcome of catalytic reactions. For instance, in reactions such as cross-coupling, the steric bulk of the ligand can promote reductive elimination and prevent catalyst deactivation pathways. nih.gov
Furthermore, derivatization of this compound to introduce other donor atoms, such as phosphorus or oxygen, could lead to the creation of novel bidentate or tridentate ligands. The inherent chirality of the molecule could also be exploited in the design of ligands for asymmetric catalysis, where the ligand transfers its stereochemical information to the products of the reaction. The combination of steric bulk and chirality is a powerful strategy in the design of effective catalysts for enantioselective transformations. researchgate.net
Future Research Directions and Unexplored Avenues for 3 Ethyl 2 Methylpentan 3 Amine
The sterically hindered tertiary amine, 3-Ethyl-2-methylpentan-3-amine, presents a unique structural motif that warrants further investigation. While its fundamental synthesis and basic reactions are understood, significant opportunities exist for future research. These unexplored avenues could unlock novel applications and provide deeper insights into the behavior of complex amines.
Q & A
Q. What are the recommended synthetic routes for 3-Ethyl-2-methylpentan-3-amine, and what factors influence yield optimization?
The synthesis of this compound typically involves reductive amination or alkylation of ketone precursors. For example, reductive amination of 3-pentanone with ethylamine under hydrogenation conditions (e.g., using Pd/C or Raney Ni catalysts) can yield the target compound. Reaction parameters such as temperature (optimal range: 60–100°C), solvent polarity (e.g., ethanol or THF), and catalyst loading (5–10 wt%) critically affect yield. Competing side reactions, such as over-alkylation or incomplete reduction, require careful monitoring via thin-layer chromatography (TLC) or gas chromatography (GC) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?
Key techniques include:
- NMR Spectroscopy : H NMR reveals methyl and ethyl group splitting patterns (e.g., δ 1.0–1.5 ppm for CH groups; δ 2.2–2.8 ppm for amine-proximal CH). C NMR distinguishes quaternary carbons (e.g., the branched C3 atom at ~45 ppm) .
- IR Spectroscopy : N-H stretching (3300–3500 cm) and C-N vibrations (1100–1250 cm) confirm amine functionality.
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 115 for [M]) and fragmentation patterns validate the structure .
Advanced Research Questions
Q. How can researchers resolve contradictions in experimental data when determining the stereochemistry of this compound?
Discrepancies between computational predictions (e.g., density functional theory, DFT) and experimental results (e.g., X-ray crystallography or optical rotation) may arise due to solvent effects or conformational flexibility. To resolve these:
- Perform solvent-dependent NMR studies to assess dynamic equilibrium between stereoisomers.
- Use vibrational circular dichroism (VCD) to correlate experimental spectra with DFT-simulated configurations.
- Validate with single-crystal X-ray diffraction for unambiguous stereochemical assignment .
Q. What computational approaches are suitable for modeling the reactivity of this compound in nucleophilic reactions?
- DFT Calculations : Optimize transition states (e.g., using B3LYP/6-31G* basis sets) to predict regioselectivity in alkylation or acylation reactions.
- Molecular Dynamics (MD) Simulations : Analyze solvent interactions (e.g., polar aprotic vs. protic solvents) affecting nucleophilic attack rates.
- Docking Studies : If the compound has pharmacological potential, dock into protein targets (e.g., amine receptors) to predict binding affinities .
Q. How should in vitro and in vivo studies be designed to evaluate the bioactivity of this compound derivatives?
- In Vitro : Use cell-based assays (e.g., HEK-293 for receptor binding) with dose-response curves (IC/EC determination). Include controls for cytotoxicity (MTT assay) and specificity (e.g., antagonist co-treatment).
- In Vivo : Employ rodent models (e.g., carrageenan-induced inflammation) to assess anti-inflammatory activity. Monitor pharmacokinetics (plasma half-life via LC-MS) and tissue distribution .
Methodological and Data Analysis Questions
Q. What statistical methods are appropriate for analyzing the reproducibility of synthesis yields for this compound?
Use analysis of variance (ANOVA) to compare yields across multiple batches. For small datasets (<10 replicates), apply Grubbs’ test to identify outliers. Report confidence intervals (95% CI) and relative standard deviation (RSD <5% indicates high reproducibility). Visualize trends using box plots or control charts .
Q. How can researchers address variability in biological assay results for this compound derivatives?
- Standardize assay conditions (e.g., cell passage number, incubation time).
- Use Z’-factor analysis to validate assay robustness (Z’ >0.5 is acceptable).
- Apply normalization to control plates (e.g., % inhibition relative to positive/negative controls) .
Contradiction and Optimization Questions
Q. What strategies mitigate conflicting results between theoretical and experimental pKa values for this compound?
Theoretical pKa predictions (e.g., via ChemAxon or ACD/Labs) often neglect solvation effects. To reconcile differences:
- Measure experimental pKa using potentiometric titration in aqueous and non-aqueous media.
- Apply linear free-energy relationships (LFER) to correlate structure with acidity .
Q. How can reaction conditions be optimized to minimize byproducts during large-scale synthesis?
- Design of Experiments (DoE) : Vary temperature, catalyst loading, and stoichiometry to identify optimal parameters.
- Inline Monitoring : Use FTIR or Raman spectroscopy for real-time tracking of intermediate formation.
- Scale-Up Considerations : Ensure heat transfer efficiency (e.g., jacketed reactors) and mixing homogeneity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
